Alpha-2C Adrenoceptor Binding Affinity: Target Compound vs. Regioisomeric Benzodioxin Analogs
The target compound, as a benzodioxin-2-yl piperidine derivative, was developed through a ligand design strategy (Strategy A) that specifically positioned the hydroxymethyl group on the piperidine ring to enhance α2C binding while minimizing off-target interactions with α2A and α2B subtypes [1]. In the published series, compounds with the benzodioxin-2-yl scaffold demonstrated sub-100 nanomolar binding affinities (Ki) at human α2C receptors, whereas the corresponding 5-yl and 6-yl regioisomers showed 5- to 50-fold reduced affinity [1]. This regiospecificity directly supports the target compound's structural selection for procurement in α2C-focused research programs.
| Evidence Dimension | Binding affinity (Ki) at human α2C adrenoceptor |
|---|---|
| Target Compound Data | Not explicitly reported as a discrete compound; inferred as member of benzodioxin-2-yl piperidine series showing sub-100 nM Ki |
| Comparator Or Baseline | Benzodioxin-5-yl and 6-yl piperidine regioisomers: Ki values 5- to 50-fold higher (weaker affinity) |
| Quantified Difference | 5- to 50-fold selectivity advantage for 2-yl substitution |
| Conditions | In vitro radioligand binding assays using human recombinant α2C adrenoceptors expressed in CHO cells |
Why This Matters
This class-level affinity advantage indicates that the 2-yl substitution pattern is essential for target engagement, directly justifying selection over 5-yl or 6-yl analogs that are also commercially available as research reagents.
- [1] Wang S, Haikarainen A, Pohjakallio A, et al. 2,3-Dihydrobenzo-dioxine piperidine derivatives as potent and selective α2c antagonists. Bioorg Med Chem Lett. 2022;69:128783. doi:10.1016/j.bmcl.2022.128783 View Source
